molecular formula C20H20N2OS B14977402 (4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(m-tolyl)methanone

(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(m-tolyl)methanone

Cat. No.: B14977402
M. Wt: 336.5 g/mol
InChI Key: JPTUQZVXKYYIMM-UHFFFAOYSA-N
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Description

2-[1-(3-methylbenzoyl)piperidin-4-yl]-1,3-benzothiazole is a complex organic compound that features a piperidine ring, a benzothiazole moiety, and a 3-methylbenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(3-methylbenzoyl)piperidin-4-yl]-1,3-benzothiazole typically involves multi-step organic reactionsKey steps may involve cyclization, amination, and acylation reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-[1-(3-methylbenzoyl)piperidin-4-yl]-1,3-benzothiazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .

Scientific Research Applications

2-[1-(3-methylbenzoyl)piperidin-4-yl]-1,3-benzothiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[1-(3-methylbenzoyl)piperidin-4-yl]-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-[1-(4-methylbenzenesulfonyl)piperidin-4-yl]-1,3-benzothiazole
  • 1-(3,4-dichlorobenzyl)piperidin-4-yl]-4-fluorophenyl methanol
  • 1-(4-bromobenzyl)piperidin-4-yl]-4-fluorophenyl methanol

Uniqueness

2-[1-(3-methylbenzoyl)piperidin-4-yl]-1,3-benzothiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C20H20N2OS

Molecular Weight

336.5 g/mol

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(3-methylphenyl)methanone

InChI

InChI=1S/C20H20N2OS/c1-14-5-4-6-16(13-14)20(23)22-11-9-15(10-12-22)19-21-17-7-2-3-8-18(17)24-19/h2-8,13,15H,9-12H2,1H3

InChI Key

JPTUQZVXKYYIMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3

solubility

>50.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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